molecular formula C20H20N4O2S B2706361 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-26-6

8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2706361
CAS No.: 860650-26-6
M. Wt: 380.47
InChI Key: PRNVWSKLNIHCRR-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for a wide range of applications in scientific research and industry, making it a valuable compound for further study .

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-12-5-7-14(8-6-12)11-27-20-22-16-10-18(26-4)17(25-3)9-15(16)19-21-13(2)23-24(19)20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNVWSKLNIHCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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